molecular formula C6H7ClF2N4 B11796296 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine

Cat. No.: B11796296
M. Wt: 208.60 g/mol
InChI Key: MSABHYOHQAPEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(difluoromethyl)pyrimidine with N4-methylpyrimidine-4,5-diamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H7ClF2N4

Molecular Weight

208.60 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-4-N-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H7ClF2N4/c1-11-5-2(10)3(4(8)9)12-6(7)13-5/h4H,10H2,1H3,(H,11,12,13)

InChI Key

MSABHYOHQAPEQZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=C1N)C(F)F)Cl

Origin of Product

United States

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